Nicosulfuron

Catalog No.
S537170
CAS No.
111991-09-4
M.F
C15H18N6O6S
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicosulfuron

CAS Number

111991-09-4

Product Name

Nicosulfuron

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide

Molecular Formula

C15H18N6O6S

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23)

InChI Key

RTCOGUMHFFWOJV-UHFFFAOYSA-N

SMILES

Array

solubility

Solubilities (all in g/kg, 25 °C): acetone 18, ethanol 4.5, chloroform, DMF 64, acetonitrile 23, toluene 0.370, hexane <0.02, dichloromethane 160
In water (ppm), 44 at pH 3.5: 22000 (pH 7)
In water, 7.4X10+3 mg/L at pH 7, 25 °C
In water, 1.2X10+4 mg/L at 25 °C

Synonyms

2-((((4,6-dimethoxy-(2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, nicosulfuron

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

The exact mass of the compound Nicosulfuron is 410.1009 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubilities (all in g/kg, 25 °c): acetone 18, ethanol 4.5, chloroform, dmf 64, acetonitrile 23, toluene 0.370, hexane <0.02, dichloromethane 160in water (ppm), 44 at ph 3.5: 22000 (ph 7)in water, 7.4x10+3 mg/l at ph 7, 25 °cin water, 1.2x10+4 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Nicosulfuron is a highly active, systemic sulfonylurea herbicide primarily procured for post-emergence control of grass and broadleaf weeds in maize. As an acetolactate synthase (ALS) inhibitor, it blocks branched-chain amino acid biosynthesis. From a procurement and formulation perspective, nicosulfuron is defined by its weak acid nature (pKa ~4.22), which dictates its extreme pH-dependent solubility, its rapid metabolic detoxification in tolerant crops via specific cytochrome P450 enzymes, and its relatively short environmental persistence compared to legacy sulfonylureas. These properties make it a foundational active ingredient in modern, rotation-safe agricultural chemical portfolios, provided formulation pH and crop genetics are strictly managed[1].

Substituting nicosulfuron with other sulfonylureas (like rimsulfuron or foramsulfuron) without accounting for specific field and genetic conditions often leads to either crop injury or efficacy failure. While rimsulfuron is a close structural analog, it exhibits significantly faster soil dissipation, reducing its residual weed control window in neutral soils. Conversely, substituting nicosulfuron with foramsulfuron to mitigate crop phytotoxicity in sensitive maize hybrids will fail, as both molecules rely on the exact same cytochrome P450 (CYP81A9) pathway for detoxification. Furthermore, nicosulfuron's extreme sensitivity to acidic hydrolysis requires specific formulation technologies (such as oil dispersions or alkaline buffers) that are not universally interchangeable with generic aqueous suspension concentrates [1].

pH-Dependent Solubility and Hydrolytic Stability

Nicosulfuron is a weak acid (pKa 4.22) exhibiting drastic solubility and stability shifts across standard agricultural pH ranges. At pH 5, its water solubility is limited to approximately 400 mg/L, and it undergoes rapid sulfonylurea bridge hydrolysis with a half-life of 15 days. In contrast, at pH 7 and pH 9, solubility increases to 7,100 mg/L and 46,000 mg/L, respectively, and the molecule becomes hydrolytically stable [1].

Evidence DimensionSolubility and Hydrolysis Half-Life
Target Compound Data400 mg/L solubility; 15-day half-life (pH 5)
Comparator Or Baseline7,100 mg/L solubility; hydrolytically stable (pH 7)
Quantified Difference>17-fold increase in solubility and complete hydrolytic stabilization at pH 7 vs pH 5
ConditionsAqueous solution at 25°C

Procurement of nicosulfuron technical material must be paired with alkaline buffering agents or formulated as an oil dispersion (OD) to prevent active ingredient precipitation and degradation in the spray tank.

Target-Site Inhibition vs. Metabolic Selectivity

The selectivity of nicosulfuron in maize is not driven by target-site insensitivity. In vitro assays demonstrate that nicosulfuron inhibits maize acetolactate synthase (ALS) with an I50 of 36.9 nM, which is nearly identical to the I50 for susceptible weeds like shattercane (29.5 nM) and woolly cupgrass (37.2 nM). Instead, crop safety relies entirely on rapid metabolic detoxification via CYP81A9-mediated hydroxylation, resulting in an in vivo half-life of less than 4 hours in maize compared to >72 hours in susceptible weeds [1].

Evidence DimensionALS Inhibition (I50) and In Vivo Half-Life
Target Compound DataMaize: I50 = 36.9 nM; Half-life < 4 hours
Comparator Or BaselineShattercane (Weed): I50 = 29.5 nM; Half-life > 72 hours
Quantified Difference>18-fold faster metabolic clearance in crop despite equivalent target-site sensitivity
ConditionsIsolated ALS enzyme assay and whole-plant metabolism tracking

Because the active ingredient is inherently toxic to the crop's ALS enzyme, buyers must ensure that target maize hybrids possess active CYP81A9 alleles or co-procure safeners like isoxadifen-ethyl.

Soil Dissipation Kinetics and Residual Control Window

When comparing short-residual sulfonylureas, nicosulfuron provides a slightly more extended residual control window in neutral-to-alkaline soils than its closest analog, rimsulfuron. In slightly alkaline silty loam soils, the half-life (DT50) of nicosulfuron extends to approximately 43 days, whereas rimsulfuron typically degrades much more rapidly across a wider pH range (often <10 days). In acidic soils (pH 5.7), both compounds degrade rapidly with DT50 < 6 days [1].

Evidence DimensionSoil Half-Life (DT50)
Target Compound DataNicosulfuron DT50 ~43 days (alkaline soil), <6 days (acidic soil)
Comparator Or BaselineRimsulfuron DT50 <10 days across most soil pH profiles
Quantified DifferenceNicosulfuron offers a >4x longer residual presence in alkaline soils compared to rimsulfuron
ConditionsField and laboratory dissipation studies in silty loam soils

Nicosulfuron is the preferred procurement choice over rimsulfuron when a longer residual weed control window is required in neutral/alkaline soils without risking multi-year rotational crop carryover.

Shared CYP450 Dependency and Cross-Sensitivity

Substituting nicosulfuron with other in-class herbicides like foramsulfuron will not resolve crop injury in sensitive maize hybrids. Both nicosulfuron and foramsulfuron undergo pyrimidinyl ring hydroxylation catalyzed by the exact same maize cytochrome P450 enzyme (CYP81A9). Consequently, sweet corn hybrids homozygous for the recessive nsf1 mutation exhibit severe, correlated cross-sensitivity to nicosulfuron, foramsulfuron, and mesotrione[1].

Evidence DimensionEnzyme Specificity and Crop Injury
Target Compound DataNicosulfuron (metabolized by CYP81A9)
Comparator Or BaselineForamsulfuron (metabolized by CYP81A9)
Quantified Difference100% shared metabolic pathway leading to identical severe injury in nsf1 mutant hybrids
ConditionsRecombinant CYP assay and greenhouse hybrid sensitivity screening

Procurement teams cannot use foramsulfuron as a drop-in replacement for nicosulfuron to fix hybrid-specific phytotoxicity; they must instead procure alternative modes of action or safened formulations.

Post-Emergence Maize Herbicide Formulations

Due to its rapid CYP81A9-mediated metabolism in tolerant maize (<4 hour half-life), nicosulfuron is a premier active ingredient for post-emergence grass weed control. Formulators must utilize oil dispersion (OD) technologies or alkaline buffers to maintain the spray solution above pH 7, ensuring the active ingredient remains highly soluble (up to 7,100 mg/L) and avoids rapid hydrolytic degradation in the tank [1].

Safener-Enhanced Herbicide Portfolios

Because nicosulfuron's target-site toxicity (ALS I50 = 36.9 nM) is equally lethal to maize and weeds, crop safety is entirely metabolism-dependent. For markets utilizing heterozygous or sensitive maize hybrids (such as specific sweet corn varieties), nicosulfuron must be co-procured and formulated with safeners like isoxadifen-ethyl, which artificially induce CYP450 activity to accelerate detoxification and prevent severe phytotoxicity [2].

Rotational Crop-Safe Residual Weed Control

In agricultural regions with neutral to slightly alkaline soils, nicosulfuron is selected over rimsulfuron to provide a longer residual control window. Its DT50 extends to approximately 43 days under these conditions, offering sustained pre-emergence/post-emergence activity while still degrading fast enough to prevent multi-year carryover issues that plague older sulfonylureas[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Colorless white solid
Colorless crystals
Tan-colored

XLogP3

0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

410.10085349 Da

Monoisotopic Mass

410.10085349 Da

Heavy Atom Count

28

Density

9.53 g/mL
Density: 0.313 (bulk)

LogP

0.01 (LogP)
log Kow: 0.35 at pH 5; 1.8 at pH 7; -2 at pH 9

Odor

Phenolic

Appearance

Solid powder

Melting Point

172 °C
MP: 169-172 °C; 140-161 °C (technical)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CG297D9264

GHS Hazard Statements

Aggregated GHS information provided by 280 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (16.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

VP: 1.2X10-16 mm Hg at 25 °C
<8X10-7 mPa /<6.0X10-12 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

111991-09-4

Absorption Distribution and Excretion

Two female goats weighing 43 kg (#1) and 34 kg (#2) (1.4 and 1.8 mg/kg bodyweight respectively), were dosed daily for 3 consecutive days in feed rations treated with (pyrimidine2-(14)C)nicosulfuron, sp. act., 62.2 uCi/mg, radiochemical purity, >95%, isotopic purity, 97%, and (pyridine-2-(14)C)nicosulfuron, sp. act., 62.9 uCi/mg, radiochemical purity, >95%, isotopic purity, >99%, respectively. Dosing capsules were prepared with the (14)C-labeled materials, 13C-enriched isomers (C2 position of each respective ring), and nonradioactive nicosulfuron. The capsules were analyzed prior to dosing by LSC for total (14)C-activity and by HPLC for chemical analysis. These capsules were imbedded in a larger gelatin capsule containing 6 g of goat chow. Goat #1 was housed for a 9-day acclimation period, while goat #2 was kept for 11 days. Both goats showed good health and milk production before and during dosing. The dosage represents a daily feeding level of approximately 60 ppm based on the average feed and hay consumption of 1 kg/day. Samples of milk, bile, urine, and feces were collected daily and analyzed by combustion/liquid scintillation counting. A control goat was not used in the study. Milk, bile, urine, and feces were collected at least one day prior to dosing for use as control samples. ... The administered 14C-dosage was excreted in the urine at 46% and 17%, and in the feces at 62% and 32%, respectively for the pyridinyl- and pyrimidinyl-labeled nicosulfuron. Uptake of residues was low for all tissues and organs for either label. The highest level, 0.1 ppm (0.04% of total dose) was in the liver from the goat treated with the pyridinyl label. All other tissues had total readioactive residue (TRR) of approximately 0.07 ppm or less (nicosulfuron equivalents). Radioactivity in the collected bile comprised 0.1% and 0.7% of the total dose, respectively for the pyridinyl- and pyrimidinyl labeled nicosulfuron. ...
The ... /absorption and elimination/ of /nicosulfuron/ (2-(4,6-dimethoxy-2-pyrimidinyl) aminocarbonylaminosulfonyl-N,N-dimethyl-3-pyridinecarboxamide) was studied in male and female Sprague-Dawley Crl:CDBR rats. Pyridine-2-(14)C nicosulfuron was administered orally at 10 mg/kg or 1000 mg/kg, at 10 mg/kg following oral administration of unlabeled nicosulfuron at 10 mg/kg/day for 14 days, and intravenously at 10 mg/kg. Pyrimidine-2-(14)C labeled nicosulfuron was also administered orally at 1000 mg/kg. Total recovery of administered radioactivity 4 days postdosing accounted for 98-109% of the dose. Most of the radioactivity was excreted unchanged within 24 hours post dosing. With oral dosing, there were no apparent differences between sexes or dose groups, although a slightly greater percentage of the administered radioactivity was detected in feces of animals receiving the high dose than in animals receiving the low dose. Following oral dosing, elimination in the feces accounted for 80 to 95% of the dose, and elimination in the urine accounted for 9 to 20%. Elimination of (14)C-CO2 was negligible (<0.01 of the administered dose). ... Following intravenous administration, approximately 76 to 80% of the dose was eliminated in the urine and 27 to 30% in the feces. Residues in tissues accounted for 0.05 to 0.5% of the dose. The major excretion product in urine and feces was unchanged parent compound. In addition, pyridinesulfonamide (N,N-dimethyl-2-sulfonamide pyridine-3-carboxamide) was detected in the urine and accounted for 1.1 to 5.7% of the dose. Pyridine acid sulfonamide (2-sulfonamidepyridine-3-carboxylic acid) was tentatively identified as a minor metabolite in the feces of orally dosed rats and urine of intravenously dosed rats. ...

Metabolism Metabolites

Two female goats weighing 43 kg (#1) and 34 kg (#2) (1.4 and 1.8 mg/kg bodyweight respectively), were dosed daily for 3 consecutive days in feed rations treated with (pyrimidine2-(14)C)nicosulfuron, sp. act., 62.2 uCi/mg, radiochemical purity, >95%, isotopic purity, 97%, and (pyridine-2-(14)C)nicosulfuron, sp. act., 62.9 uCi/mg, radiochemical purity, >95%, isotopic purity, >99%, respectively. Dosing capsules were prepared with the (14)C-labeled materials, 13C-enriched isomers (C2 position of each respective ring), and nonradioactive nicosulfuron. The capsules were analyzed prior to dosing by LSC for total (14)C-activity and by HPLC for chemical analysis. These capsules were imbedded in a larger gelatin capsule containing 6 g of goat chow. Goat #1 was housed for a 9-day acclimation period, while goat #2 was kept for 11 days. Both goats showed good health and milk production before and during dosing. The dosage represents a daily feeding level of approximately 60 ppm based on the average feed and hay consumption of 1 kg/day. Samples of milk, bile, urine, and feces were collected daily and analyzed by combustion/liquid scintillation counting. A control goat was not used in the study. Milk, bile, urine, and feces were collected at least one day prior to dosing for use as control samples. ... The proposed metabolic pathway for nicosulfuron in the goat showed primarily three mechanisms: 1) hydrolysis of the sulfonylurea bridge to yield pyridine sulfonamide and pyrimidine amine (both of which undergo additional metabolism); 2) N-demethylation and subsequent loss of sulfur dioxide leading to the cyclized compound N2; and 3) oxidation and conjugation at the 5-position of the pyrimidine ring.
The metabolism of /nicosulfuron/ (2-(4,6-dimethoxy-2-pyrimidinyl) aminocarbonylaminosulfonyl-N,N-dimethyl-3-pyridinecarboxamide (Accent)) was studied in male and female Sprague-Dawley Crl:CDBR rats. Pyridine-2-(14)C Accent was administered orally at 10 mg/kg or 1000 mg/kg, at 10 mg/kg following oral administration of unlabeled Accent at 10 mg/kg/day for 14 days, and intravenously at 10 mg/kg. Pyrimidine-2-(14)C labeled Accent was also administered orally at 1000 mg/kg. ... Metabolites; / pyridinesulfonamide (N,N-dimethyl-2-sulfonamide pyridine-3-carboxamide) and Pyridine acid sulfonamide (2-sulfonamidepyridine-3-carboxylic acid)/ represent hydrolytic cleavage/oxidation of the parent molecule.

Wikipedia

Nicosulfuron

Biological Half Life

The ... /absorption and elimination/ of /nicosulfuron/ (2-(4,6-dimethoxy-2-pyrimidinyl) aminocarbonylaminosulfonyl-N,N-dimethyl-3-pyridinecarboxamide) was studied in male and female Sprague-Dawley Crl:CDBR rats. Pyridine-2-(14)C nicosulfuron was administered orally at 10 mg/kg or 1000 mg/kg, at 10 mg/kg following oral administration of unlabeled nicosulfuron at 10 mg/kg/day for 14 days, and intravenously at 10 mg/kg. Pyrimidine-2-(14)C labeled nicosulfuron was also administered orally at 1000 mg/kg. ... The average total cumulative excretion indicated half-lives between 12 and 24 hours.

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Herbicides

Methods of Manufacturing

Nicosulfuron is produced by reaction of 2-sulfamoylchloride-3-N-dimethylaminocarboxypyridine with 2-amino-4,6-dimethylpyrimidine.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies nicosulfuron as unlikely to present an acute hazard in normal use; Main Use: herbicide.
Following first commercial use in 1990, its use has grown to 12% of surveyed corn acres, with a total of 111 thousand kg applied in 1996

Analytic Laboratory Methods

Adequate enforcement methodology (high performance liquid chromatography with tandem mass spectrometric (HPLC/MS/MS) detection method) is available to enforce the tolerance expression.
Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: nicosulfuron; Matrix: water; Detection Limit: 0.0065 ug/L.
Product by HPLC. Residues in soil and water by GC/ECD or by immunoassay.

Storage Conditions

Do not contaminate water, other pesticides, fertilizer, food or feed in storage. Store in original container. Store in a cool, dry place. /DuPont Accent Q Herbicide/
Store product in original container only. Do not contaminate water, other pesticides, fertilizer, food or feed in storage. Store in a cool, dry place. /DuPont Accent Q Herbicide/

Dates

Last modified: 08-15-2023
1: Zhao W, Wang C, Xu L, Zhao C, Liang H, Qiu L. Biodegradation of nicosulfuron by a novel Alcaligenes faecalis strain ZWS11. J Environ Sci (China). 2015 Sep 1;35:151-162. doi: 10.1016/j.jes.2015.03.022. Epub 2015 Jun 26. PubMed PMID: 26354704.
2: Ren X, Chen L. Preparation of molecularly imprinted polymer coated quantum dots to detect nicosulfuron in water samples. Anal Bioanal Chem. 2015 Oct;407(26):8087-95. doi: 10.1007/s00216-015-8982-x. Epub 2015 Aug 25. PubMed PMID: 26302965.
3: Lu XH, Kang ZH, Tao B, Wang YN, Dong JG, Zhang JL. Degradation of nicosulfuron by Bacillus subtilis YB1 and Aspergillus niger YF1. Prikl Biokhim Mikrobiol. 2012 Sep-Oct;48(5):510-5. PubMed PMID: 23101388.
4: Kang ZH, Ren CC, Zhang JL, Dong JG, Li X, Wei XJ. Purification and cloning of nicosulfuron-degrading enzymes from Bacillus subtilis YB1. Prikl Biokhim Mikrobiol. 2014 Jan-Feb;50(1):39-43. PubMed PMID: 25272750.
5: Wang L, Zhang X, Li Y. Degradation of nicosulfuron by a novel isolated bacterial strain Klebsiella sp. Y1: condition optimization, kinetics and degradation pathway. Water Sci Technol. 2016;73(12):2896-903. doi: 10.2166/wst.2016.140. PubMed PMID: 27332834.
6: Zhang XL, Li YM, Yuan ZW. [Degradation of nicosulfuron by combination effects of microorganisms and chemical hydrolysis]. Huan Jing Ke Xue. 2013 Jul;34(7):2889-93. Chinese. PubMed PMID: 24028028.
7: Song J, Gu J, Zhai Y, Wu W, Wang H, Ruan Z, Shi Y, Yan Y. Biodegradation of nicosulfuron by a Talaromyces flavus LZM1. Bioresour Technol. 2013 Jul;140:243-8. doi: 10.1016/j.biortech.2013.02.086. Epub 2013 Mar 14. PubMed PMID: 23707911.
8: Cessna AJ, Donald DB, Bailey J, Waiser M. Persistence of the Sulfonylurea Herbicides Sulfosulfuron, Rimsulfuron, and Nicosulfuron in Farm Dugouts (Ponds). J Environ Qual. 2015 Nov;44(6):1948-55. doi: 10.2134/jeq2014.11.0503. PubMed PMID: 26641347.
9: Petric I, Karpouzas DG, Bru D, Udikovic-Kolic N, Kandeler E, Djuric S, Martin-Laurent F. Nicosulfuron application in agricultural soils drives the selection towards NS-tolerant microorganisms harboring various levels of sensitivity to nicosulfuron. Environ Sci Pollut Res Int. 2016 Mar;23(5):4320-33. doi: 10.1007/s11356-015-5645-6. Epub 2015 Oct 31. PubMed PMID: 26517995.
10: Xia Y, Zhang L, Zhao E, Jia C, Zhu X. [Preparation of nicosulfuron molecularly imprinted microspheres and research of adsorption characteristics]. Se Pu. 2014 Feb;32(2):117-25. Chinese. PubMed PMID: 24822444.
11: Liu K, Cao Z, Pan X, Yu Y. Using in situ pore water concentrations to estimate the phytotoxicity of nicosulfuron in soils to corn (Zea mays L.). Environ Toxicol Chem. 2012 Aug;31(8):1705-11. doi: 10.1002/etc.1889. Epub 2012 Jun 22. PubMed PMID: 22619072.
12: Liu X, Xu X, Li B, Wang X, Wang G, Li M. RNA-Seq transcriptome analysis of maize inbred carrying nicosulfuron-tolerant and nicosulfuron-susceptible alleles. Int J Mol Sci. 2015 Mar 13;16(3):5975-89. doi: 10.3390/ijms16035975. PubMed PMID: 25782159; PubMed Central PMCID: PMC4394515.
13: Zhang H, Mu W, Hou Z, Wu X, Zhao W, Zhang X, Pan H, Zhang S. Biodegradation of nicosulfuron by the bacterium Serratia marcescens N80. J Environ Sci Health B. 2012;47(3):153-60. doi: 10.1080/03601234.2012.632249. PubMed PMID: 22375586.
14: Yuan X, Zhang L, Ning N, Wen Y, Dong S, Yin M, Guo M, Wang B, Feng L, Guo P. Photosynthetic physiological response of Radix Isatidis (Isatis indigotica Fort.) seedlings to nicosulfuron. PLoS One. 2014 Aug 28;9(8):e105310. doi: 10.1371/journal.pone.0105310. eCollection 2014. PubMed PMID: 25165819; PubMed Central PMCID: PMC4148306.
15: Trigo C, Spokas KA, Cox L, Koskinen WC. Influence of soil biochar aging on sorption of the herbicides MCPA, nicosulfuron, terbuthylazine, indaziflam, and fluoroethyldiaminotriazine. J Agric Food Chem. 2014 Nov 12;62(45):10855-60. doi: 10.1021/jf5034398. Epub 2014 Nov 3. PubMed PMID: 25338136.
16: Yang L, Zhao X, Zhou J. Selective enrichment and determination of nicosulfuron in water and soil by a stir bar based on molecularly imprinted polymer coatings. Anal Chim Acta. 2010 Jun 18;670(1-2):72-7. doi: 10.1016/j.aca.2010.04.041. Epub 2010 Apr 29. PubMed PMID: 20685419.
17: Joly P, Bonnemoy F, Charvy JC, Bohatier J, Mallet C. Toxicity assessment of the maize herbicides S-metolachlor, benoxacor, mesotrione and nicosulfuron, and their corresponding commercial formulations, alone and in mixtures, using the Microtox(®) test. Chemosphere. 2013 Nov;93(10):2444-50. doi: 10.1016/j.chemosphere.2013.08.074. Epub 2013 Sep 26. PubMed PMID: 24075530.
18: Benzi M, Robotti E, Gianotti V. HPLC-DAD-MSn to investigate the photodegradation pathway of nicosulfuron in aqueous solution. Anal Bioanal Chem. 2011 Feb;399(4):1705-14. doi: 10.1007/s00216-010-4467-0. Epub 2010 Dec 7. PubMed PMID: 21136044.
19: Wu Q, Chen X, Xu Y, Han L. Dissipation and residues of nicosulfuron in corn and soil under field conditions. Bull Environ Contam Toxicol. 2010 Jul;85(1):79-82. doi: 10.1007/s00128-010-0041-x. Epub 2010 May 30. PubMed PMID: 20512311.
20: Massa R, Blevins S, Chao SL. Role of acetylcholinesterase and glutathione S-transferase following exposure to nicosulfuron and diazinon in Helicoverpa zea. Ecotoxicol Environ Saf. 2008 Sep;71(1):230-5. Epub 2007 Oct 23. PubMed PMID: 17936355.

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